Ammonium hexafluoroaluminate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

triazanium;hexafluoroaluminum(3-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.6FH.3H3N/h;6*1H;3*1H3/q+3;;;;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHBNKHFKHBTRQ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

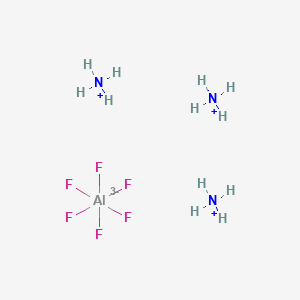

[NH4+].[NH4+].[NH4+].F[Al-3](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlF6H12N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7784-19-2, 63692-16-0 | |

| Record name | Ammonium hexafluoroaluminate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cryolite, triammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063692160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminate(3-), hexafluoro-, ammonium (1:3), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cryolite, triammonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triammonium hexafluoroaluminate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ammonium hexafluoroaluminate CAS number 7784-19-2 properties

An In-depth Technical Guide to Ammonium (B1175870) Hexafluoroaluminate (CAS 7784-19-2)

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and thermal decomposition of Ammonium Hexafluoroaluminate, intended for researchers, scientists, and professionals in drug development and materials science.

Core Properties

This compound, with the chemical formula (NH₄)₃AlF₆, is a white, crystalline solid at room temperature.[1][2] It is also known by several synonyms, including ammonium cryolite, triammonium (B15348185) hexafluoroaluminate, and ammonium aluminum fluoride (B91410).[1] This inorganic compound is freely soluble in water, a characteristic attributed to the strong interactions between the ammonium ions and water molecules.[1][3] Its solubility in water is reported to increase with temperature.[1]

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 7784-19-2 | [2] |

| Molecular Formula | (NH₄)₃AlF₆ | [2] |

| Molecular Weight | 195.09 g/mol | [2][4] |

| Appearance | White crystalline powder | [2][4][5] |

| Density | 1.78 g/cm³ at 20°C | [2][4] |

| Melting Point | 126.1 °C (259.0 °F; 399.2 K) | [2][4] |

| Boiling Point | 239.5 °C (463.1 °F; 512.6 K) | [2][4] |

| Crystal Structure | Cubic | [3] |

| Water Solubility | 8 g/L at 25°C | [6] |

Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[7] It is stable under normal conditions but is hygroscopic.[8] Incompatible materials include strong oxidizing agents.[8] When heated to decomposition, it emits toxic fumes of fluorides, nitrogen oxides, and ammonia.[5] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.[7]

Experimental Protocols

Detailed experimental procedures for the synthesis and thermal analysis of this compound are provided below.

Synthesis of this compound

This protocol describes the preparation of this compound from aluminum hydroxide (B78521) and ammonium fluoride.[2][5]

Methodology:

-

Preparation of Reactants: Prepare a concentrated aqueous solution of ammonium fluoride (NH₄F). Separately, prepare freshly precipitated hydrated aluminum oxide (Al(OH)₃·nH₂O) by reacting an aluminum salt solution with a base (e.g., ammonium hydroxide).

-

Reaction: In a suitable reaction vessel, heat the concentrated ammonium fluoride solution. Portionwise, add the freshly precipitated hydrated aluminum oxide to the hot NH₄F solution with vigorous stirring. A gelatinous precipitate of (NH₄)₃AlF₆ will form.

-

Precipitation and Digestion: Continue heating and stirring the mixture. The solution can be boiled down to encourage the settlement of the gelatinous precipitate.

-

Isolation: Separate the precipitate from the supernatant liquid via decantation or suction filtration.

-

Washing: Wash the collected precipitate with an alcohol-water solution to remove any unreacted starting materials and soluble byproducts.

-

Drying: Dry the purified product in an oven at 105°C to obtain the final white crystalline powder of this compound.[5]

-

Characterization: The identity and purity of the synthesized compound can be confirmed using techniques such as X-ray Diffraction (XRD) and Infrared (IR) Spectroscopy.

Thermal Decomposition of this compound

This protocol is based on the comprehensive thermal analysis (DTA-TGA) of this compound to produce high-purity, anhydrous aluminum fluoride.[8]

Methodology:

-

Sample Preparation: Place approximately 10 mg of (NH₄)₃AlF₆ into a platinum crucible. Use calcined α-Al₂O₃ as a reference material.

-

Instrumentation: Utilize a simultaneous thermal analyzer (DTA-TGA). The experiment should be conducted under an inert argon atmosphere with a controlled flow rate (e.g., 20 mL/min).

-

Heating Program: Heat the sample from ambient temperature to above 400°C. A controlled heating rate (e.g., 10°C/min) is recommended to resolve the distinct decomposition steps.

-

Data Acquisition: Record the mass loss (TGA) and differential thermal analysis (DTA) data throughout the heating program.

-

Analysis: The thermal decomposition occurs in three distinct steps, which can be identified by the endothermic peaks in the DTA curve and the corresponding mass loss in the TGA curve.

-

For Preparative Scale: To prepare anhydrous AlF₃, place a larger quantity (e.g., 40 g) of (NH₄)₃AlF₆ in a graphite (B72142) crucible within a resistance furnace under an argon shield. Heat the sample to 400°C and hold for 3 hours to ensure complete decomposition.[8]

-

Product Characterization: The final product, anhydrous AlF₃, can be characterized by X-ray Diffraction (XRD) to confirm its crystalline phase.

Thermal Decomposition Pathway

The thermal decomposition of this compound proceeds through a three-step reaction pathway, ultimately yielding anhydrous aluminum fluoride (AlF₃).[7][8] The intermediate products are NH₄AlF₄ and AlF₃(NH₄F)₀.₆₉.[7][8]

| Step | Reaction | Starting Temperature (°C) | Solid Product |

| 1 | (NH₄)₃AlF₆(s) → NH₄AlF₄(s) + 2NH₃(g) + 2HF(g) | 194.9 | NH₄AlF₄ |

| 2 | NH₄AlF₄(s) → AlF₃(NH₄F)₀.₆₉(s) + 0.31NH₃(g) + 0.31HF(g) | 222.5 | AlF₃(NH₄F)₀.₆₉ |

| 3 | AlF₃(NH₄F)₀.₆₉(s) → AlF₃(s) + 0.69NH₃(g) + 0.69HF(g) | 258.4 | AlF₃ |

Table adapted from Hu et al., 2011.[8]

Applications

The primary application of this compound is in the preparation of high-purity, anhydrous aluminum fluoride.[5][8] Anhydrous AlF₃ is a crucial component in aluminum smelting and other industrial processes.[1] Additionally, this compound has been utilized as a precursor in the synthesis of certain zeolites.[2]

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [drugfuture.com]

- 4. This compound | CAS 7784-19-2 | Lorad Chemical Corporation [loradchemical.com]

- 5. This compound | 7784-19-2 [chemicalbook.com]

- 6. Solubility of ammonium metal fluorides in aqueous ethanol mixtures – implications for scandium recovery by antisolvent crystallization - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07516D [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. ysxbcn.com [ysxbcn.com]

(NH4)3AlF6 chemical synthesis route

An In-depth Technical Guide to the Chemical Synthesis of Ammonium (B1175870) Hexafluoroaluminate ((NH₄)₃AlF₆)

Introduction

Ammonium hexafluoroaluminate, (NH₄)₃AlF₆, also known as ammonium cryolite, is a white crystalline solid with significant applications in various industrial and research fields. It serves as a key intermediate in the production of high-purity anhydrous aluminum fluoride (B91410) (AlF₃), a crucial component in aluminum smelting and as a catalyst in chemical reactions.[1] Additionally, it finds use as a precursor for zeolites and in the manufacturing of glass and enamels.[2] This technical guide provides a comprehensive overview of the primary chemical synthesis routes for (NH₄)₃AlF₆, offering detailed experimental protocols, comparative quantitative data, and process visualizations for researchers, scientists, and professionals in drug development and materials science.

Core Synthesis Methodologies

The synthesis of this compound can be broadly categorized into aqueous solution methods and solid-state (mechanochemical) methods. The choice of method often depends on the desired purity, scale of production, and the available starting materials.

Aqueous Solution Synthesis

Aqueous methods are the most common for producing (NH₄)₃AlF₆. These typically involve the reaction of an aluminum source with an ammonium fluoride source in an aqueous medium.

a) From Aluminum Hydroxide (B78521) and Ammonium Fluoride: This is a straightforward and widely used method based on the reaction of aluminum hydroxide with an excess of ammonium fluoride.[2][3]

Reaction: Al(OH)₃ + 6 NH₄F → (NH₄)₃AlF₆ + 3 NH₄OH[2]

b) From Aluminum Salts and Ammonium Fluoride: Various aluminum salts can be used as the aluminum source. The reaction generally involves the precipitation of (NH₄)₃AlF₆ from the solution.

-

Using Aluminum Sulfate (B86663): An aqueous solution of aluminum sulfate is reacted with an aqueous solution of ammonium fluoride. The pH is typically controlled by adding aqueous ammonia (B1221849) to facilitate the precipitation of the product.[4]

-

Using Aluminum Nitrate (B79036): Coprecipitation of aqueous solutions of aluminum nitrate and ammonium fluoride can yield this compound. It is crucial to use an excess of ammonium fluoride to prevent the formation of ammonium tetrafluoroaluminate (NH₄AlF₄) as a side product.[3]

Mechanochemical Synthesis

Mechanochemical synthesis is a solvent-free method that involves the high-energy ball milling of reactants in their solid state. This method is noted for being environmentally friendly and can produce crystalline products directly.[5]

Reaction: The reaction is carried out by grinding a suitable aluminum source (e.g., aluminum isopropoxide, γ-AlOOH) with a stoichiometric excess of solid ammonium fluoride.[5][6]

Experimental Protocols

Protocol 1: Synthesis from Aluminum Sulfate and Ammonium Fluoride

This protocol is adapted from a patented industrial process.[4]

-

Preparation of Reactant Solutions:

-

Prepare a 25% (w/w) aqueous solution of aluminum sulfate (Al₂(SO₄)₃).

-

Prepare a 40% (w/w) aqueous solution of ammonium fluoride (NH₄F).

-

-

Reaction:

-

In a suitable reaction vessel, add 557 g of the 40% NH₄F solution.

-

While stirring, slowly add 644 g of the 25% Al₂(SO₄)₃ solution to the NH₄F solution. A crystalline product will begin to precipitate immediately.

-

-

pH Adjustment:

-

Monitor the pH of the slurry. Add aqueous ammonia solution as needed to maintain the pH in the range of 5 to 6.

-

-

Maturation:

-

Continue stirring the slurry for 30 minutes after the addition of reactants is complete to ensure the reaction goes to completion.

-

-

Product Isolation and Purification:

-

Separate the crystalline product from the slurry by filtration.

-

Wash the collected solid with deionized water to remove any soluble impurities.

-

Dry the final product in an oven.

-

Protocol 2: Mechanochemical Synthesis from γ-AlOOH and Ammonium Fluoride

This protocol is based on studies of solid-state fluorination reactions.[5]

-

Reactant Preparation:

-

Ensure both γ-AlOOH (boehmite) and NH₄F are dry and finely powdered.

-

-

Milling:

-

Place γ-AlOOH and NH₄F in a planetary ball mill jar. A molar ratio in excess of the stoichiometric requirement for NH₄F is recommended to ensure complete conversion.

-

Mill the mixture at room temperature. The milling time and speed will depend on the specific equipment used and should be optimized to achieve a complete reaction.

-

-

Product Analysis:

-

After milling, the resulting powder is analyzed using techniques such as X-ray diffraction (XRD) to confirm the formation of crystalline (NH₄)₃AlF₆.[5]

-

Quantitative Data Summary

The following table summarizes key quantitative data from various synthesis routes, providing a basis for comparison.

| Synthesis Route | Aluminum Source | Fluoride Source | Key Reaction Conditions | Purity (%) | Yield (%) | Reference |

| Aqueous Precipitation | Aluminum Sulfate | Ammonium Fluoride | Aqueous solutions, pH maintained at 5-6 with ammonia | - | - | [4] |

| Aqueous Precipitation | Aluminum Nitrate | Ammonium Fluoride | 1 M aqueous solutions, excess NH₄F required | - | - | [3] |

| Mechanochemical | γ-AlOOH | Ammonium Fluoride | Solid-state grinding/ball milling at room temperature | Crystalline | - | [5] |

| Intermediate for NH₄AlF₄ Synthesis | From (NH₄)₃AlF₆ | - | Reaction of (NH₄)₃AlF₆ and Al(OH)₃ with H₂SO₄ at 80°C for 30 min | 99.1 | 98.2 | [4] |

Note: Quantitative yield and purity data for the direct synthesis of (NH₄)₃AlF₆ are not always explicitly stated in the literature, as it is often an intermediate. The data for NH₄AlF₄ synthesis is included to provide context on the purity achievable from its precursor.

Process Visualizations

The following diagrams illustrate the workflows for the primary synthesis routes of (NH₄)₃AlF₆.

Caption: Aqueous synthesis workflow for (NH₄)₃AlF₆.

References

Solubility of ammonium hexafluoroaluminate in organic solvents

An In-depth Technical Guide to the Solubility of Ammonium (B1175870) Hexafluoroaluminate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of ammonium hexafluoroaluminate ((NH₄)₃AlF₆) with a focus on organic solvents. While quantitative solubility data in pure organic solvents is not extensively available in public literature, this document consolidates the known information, outlines the theoretical principles governing its solubility, and provides a detailed experimental protocol for its determination. This guide is intended to be a valuable resource for researchers and professionals working with this compound in non-aqueous systems.

Introduction

This compound, an inorganic compound with the formula (NH₄)₃AlF₆, is a white crystalline solid.[1] It finds applications in various industrial processes, including the production of aluminum fluoride (B91410).[2] While its properties in aqueous systems are reasonably well-documented, its behavior in organic solvents is less so. Understanding the solubility of this compound in organic media is crucial for its application in diverse fields such as materials science and as a precursor in chemical synthesis.[1]

This guide summarizes the available solubility data, discusses the physicochemical principles governing the dissolution of this ionic salt in organic liquids, and provides a robust experimental workflow for researchers to determine its solubility in solvents of interest.

Physicochemical Properties and Solubility Principles

This compound is an ionic compound.[2] Its solubility is primarily dictated by the polarity of the solvent and the lattice energy of the salt.[2] Generally, for an ionic compound to dissolve, the solvation energy must overcome the lattice energy.

-

Polar Protic Solvents: These solvents, such as alcohols (e.g., methanol, ethanol), possess O-H or N-H bonds and can engage in hydrogen bonding.[3] They are generally better at solvating both cations (NH₄⁺) and anions (AlF₆³⁻), leading to higher solubility compared to nonpolar solvents.

-

Polar Aprotic Solvents: Solvents like acetone (B3395972) and ethyl acetate (B1210297) have significant dipole moments but lack O-H or N-H bonds.[3] While they can solvate cations, their ability to solvate anions through hydrogen bonding is absent, which may result in lower solubility compared to protic solvents.

-

Nonpolar Solvents: In nonpolar solvents such as toluene (B28343) and hexane, the solvation energy for an ionic compound like this compound is very low, leading to negligible solubility.

Quantitative Solubility Data

The available quantitative data on the solubility of this compound in organic solvents is limited. The following table summarizes the known values. It is important to note that the solubility is highly dependent on the specific conditions, including temperature and the presence of other solutes.

| Solvent System | Temperature (°C) | Solubility |

| Water | 25 | 8 g/L[4][5] |

| 3 mol L⁻¹ NH₄F in Ethanol (B145695) | 25 | ca. 0.1 g/kg of solution[4] |

Note: The low solubility in the aqueous ethanol-ammonium fluoride mixture suggests that pure ethanol and other organic solvents are likely to be poor solvents for this salt under ambient conditions.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest using the isothermal saturation method followed by gravimetric analysis.[2][6]

4.1. Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatically controlled shaker or magnetic stirrer with a hotplate

-

Analytical balance (± 0.0001 g)

-

Drying oven

-

Glass vials with airtight caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed glass evaporating dishes

-

Dessicator

4.2. Experimental Procedure

-

Sample Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a thermostatic shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. Constant agitation is necessary to facilitate dissolution.

-

Sample Withdrawal and Filtration: Once equilibrium is reached, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter to remove any undissolved particles. This step should be performed quickly to avoid temperature fluctuations.

-

Gravimetric Analysis: Transfer the filtered, saturated solution to a pre-weighed evaporating dish. Record the total weight of the dish and the solution.

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its melting point of 126.1 °C is recommended, for instance, 80-100°C).[1]

-

Drying and Weighing: Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature. Weigh the dish containing the dry this compound residue. Repeat the drying and weighing cycles until a constant weight is achieved.

4.3. Data Calculation

The solubility can be calculated as follows:

-

Mass of the saturated solution (m_solution): (Weight of dish + solution) - (Weight of empty dish)

-

Mass of the dissolved solid (m_solute): (Weight of dish + dry residue) - (Weight of empty dish)

-

Mass of the solvent (m_solvent): m_solution - m_solute

-

Solubility ( g/100 g of solvent): (m_solute / m_solvent) * 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While there is a notable lack of comprehensive quantitative data on the solubility of this compound in a wide range of organic solvents, the fundamental principles of inorganic salt solubility provide a qualitative understanding. For researchers and professionals requiring precise solubility data for specific applications, direct experimental determination is necessary. The isothermal saturation method coupled with gravimetric analysis, as detailed in this guide, offers a reliable and straightforward approach to obtaining this critical information. The provided workflow and diagram serve as a practical guide for these experimental endeavors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Solubility of ammonium metal fluorides in aqueous ethanol mixtures – implications for scandium recovery by antisolvent crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Solubility of Organic and Inorganic Chemicals in Selected Solvents. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Ammonium Hexafluoroaluminate ((NH4)3AlF6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of ammonium (B1175870) hexafluoroaluminate ((NH4)3AlF6), a critical process in the synthesis of high-purity anhydrous aluminum fluoride (B91410) (AlF3). The document details the multi-step decomposition mechanism, reaction thermodynamics, and detailed experimental protocols for its characterization.

Executive Summary

Ammonium hexafluoroaluminate undergoes a three-step thermal decomposition process to yield anhydrous aluminum fluoride. This process involves the sequential release of ammonia (B1221849) (NH3) and hydrogen fluoride (HF), forming stable intermediate compounds, ammonium tetrafluoroaluminate (NH4AlF4) and AlF3(NH4F)0.69, before the final product is obtained. The decomposition is entirely endothermic and can be precisely characterized using thermal analysis techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC). The structural identity of the solid intermediates and the final product is confirmed through X-ray Diffraction (XRD). Understanding this mechanism and the associated experimental methodologies is crucial for controlling the synthesis of AlF3, a key material in various industrial applications, including as a catalyst and in aluminum metallurgy.

Thermal Decomposition Mechanism

The thermal decomposition of (NH4)3AlF6 proceeds through a well-defined three-step reaction pathway. The process is initiated by heating, leading to the sequential evolution of gaseous NH3 and HF. The solid-state intermediates have been identified through detailed thermal and structural analysis.[1][2][3]

The overall decomposition can be summarized as follows:

(NH4)3AlF6 (s) → AlF3 (s) + 3NH3 (g) + 3HF (g)

This overall reaction is the culmination of the following three distinct steps:

-

Step 1: The first decomposition step begins at approximately 194.9°C and involves the formation of ammonium tetrafluoroaluminate (NH4AlF4).[1][2][3]

-

Reaction: (NH4)3AlF6 (s) → NH4AlF4 (s) + 2NH3 (g) + 2HF (g)

-

-

Step 2: The second decomposition step occurs around 222.5°C, where NH4AlF4 further decomposes to form a non-stoichiometric intermediate, AlF3(NH4F)0.69.[1][2][3]

-

Reaction: NH4AlF4 (s) → AlF3(NH4F)0.69 (s) + 0.31NH3 (g) + 0.31HF (g)

-

-

Step 3: The final decomposition step takes place at approximately 258.4°C, yielding the final product, anhydrous aluminum fluoride (AlF3).[1][2][3]

-

Reaction: AlF3(NH4F)0.69 (s) → AlF3 (s) + 0.69NH3 (g) + 0.69HF (g)

-

High-purity anhydrous AlF3 can be obtained by heating (NH4)3AlF6 at 400°C for a sufficient duration, typically around 3 hours, to ensure the complete removal of all volatile components.[1][2][3]

Visualization of Decomposition Pathway

The logical progression of the thermal decomposition of (NH4)3AlF6 is illustrated in the following diagram.

Quantitative Data

The quantitative data associated with the thermal decomposition of (NH4)3AlF6, including decomposition temperatures, mass loss, and thermodynamic parameters, are summarized in the tables below.

Table 1: Decomposition Stages and Mass Loss

| Decomposition Step | Starting Temperature (°C) | Solid Product | Theoretical Mass Loss (%) | Experimental Mass Loss (%) |

| 1 | 194.9 | NH4AlF4 | 19.0 | 18.9 |

| 2 | 222.5 | AlF3(NH4F)0.69 | 5.8 | 6.0 |

| 3 | 258.4 | AlF3 | 12.8 | 12.9 |

| Total | - | AlF3 | 37.6 (of intermediates) | 58.25 (overall) |

Note: The total experimental mass loss of 58.25% corresponds to the complete decomposition of (NH4)3AlF6 to AlF3.[1]

Table 2: Thermodynamic Data for the Decomposition Reactions

| Reaction Step | Enthalpy Change (ΔH) (J/g) | Entropy Change (ΔS) (J/(g·°C)) |

| 1 | 179.9 | 0.37 |

| 2 | 114.7 | 0.22 |

| 3 | 465.3 | 0.86 |

Data obtained from DSC analysis.[1]

Experimental Protocols

Detailed methodologies for the characterization of the thermal decomposition of (NH4)3AlF6 are provided below.

Simultaneous Differential Thermal and Thermogravimetric Analysis (DTA-TGA)

This technique is employed to determine the decomposition temperatures and associated mass losses.

-

Instrument: TA Instruments SDT 2960 or equivalent.

-

Sample Mass: Approximately 10 mg.

-

Crucible: Platinum crucible.

-

Reference Material: Calcined α-Al2O3.

-

Atmosphere: Inert gas (Argon) shield.

-

Flow Rate: 20 mL/min.

-

Heating Rate: A range of heating rates can be used, for example, 1, 2, 5, and 10 °C/min, to study the kinetics of the decomposition.

-

Procedure:

-

The sample is placed in the platinum crucible and positioned in the thermal analyzer.

-

The system is purged with argon to establish an inert atmosphere.

-

The sample is heated from ambient temperature to a final temperature (e.g., 500°C) at the specified heating rate.

-

The mass loss (TGA) and temperature difference between the sample and reference (DTA) are recorded as a function of temperature.

-

Differential Scanning Calorimetry (DSC)

DSC is used to measure the enthalpy and entropy changes associated with each decomposition step.

-

Instrument: A calibrated DSC instrument.

-

Sample Mass: Similar to that used in the DTA-TGA experiments for consistency.

-

Crucible: Aluminum pans, hermetically sealed.

-

Atmosphere: Inert gas (e.g., Nitrogen or Argon).

-

Heating Rate: 5 °C/min.

-

Procedure:

-

An accurately weighed sample is sealed in an aluminum crucible.

-

An empty sealed crucible is used as a reference.

-

The sample and reference are heated under a controlled temperature program.

-

The heat flow to the sample is measured and compared to the reference to determine the endothermic or exothermic nature of the transitions and to quantify the enthalpy changes by integrating the peak areas.

-

X-ray Diffraction (XRD)

XRD analysis is used to identify the crystalline phases of the solid products at each stage of the decomposition.

-

Instrument: A standard powder X-ray diffractometer.

-

Sample Preparation: The solid residues from the thermal analysis, or samples prepared by heating (NH4)3AlF6 to specific temperatures corresponding to the end of each decomposition stage, are finely ground to a homogenous powder.

-

Radiation Source: Cu Kα radiation (λ = 1.5406 Å) is typically used.

-

Operating Conditions (Typical):

-

Voltage: 40 kV

-

Current: 40 mA

-

-

Scan Parameters (Typical):

-

2θ Range: 10° to 80°

-

Step Size: 0.02°

-

Scan Speed: 2°/min

-

-

Procedure:

-

The powdered sample is mounted on a sample holder.

-

The sample is placed in the diffractometer.

-

The XRD pattern is collected over the specified 2θ range.

-

The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS-ICDD) to identify the crystalline phases present.

-

Experimental Workflow Visualization

The general workflow for the comprehensive thermal analysis of (NH4)3AlF6 is depicted below.

Conclusion

The thermal decomposition of this compound is a well-characterized, multi-step process that can be reliably investigated through a combination of thermal analysis and X-ray diffraction techniques. The data and protocols presented in this guide offer a robust framework for researchers and scientists to study this system, control the synthesis of high-purity anhydrous aluminum fluoride, and apply these methodologies to the characterization of other inorganic solid-state decompositions.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Ammonium Hexafluoroaluminate

Abstract

Ammonium (B1175870) hexafluoroaluminate, (NH₄)₃AlF₆, also known as ammonium cryolite, is a synthetically important compound, notably serving as a precursor in the preparation of high-purity aluminum fluoride (B91410).[1] Its crystal structure is of significant interest due to its high symmetry and complex disorder phenomena. This guide provides a comprehensive analysis of the crystal structure of (NH₄)₃AlF₆, detailing its crystallographic parameters, the nature of its structural disorder, and the experimental protocols used for its characterization. The information is presented to aid researchers in understanding the solid-state chemistry of fluoroaluminates and related materials.

Crystallographic Data Summary

Ammonium hexafluoroaluminate adopts a high-symmetry cubic structure at room temperature, belonging to the elpasolite family.[2][3] The structure is characterized by a face-centered cubic lattice. Key crystallographic data obtained from X-ray diffraction studies are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Formula | (NH₄)₃AlF₆ | [4][5] |

| Common Name | Ammonium Cryolite | [4] |

| Crystal System | Cubic | [2][3] |

| Space Group | Fm3m (No. 225) | [2][3] |

| Lattice Parameter (a) | 8.9401(3) Å | [2][3] |

| Unit Cell Volume (V) | 714.53(7) ų | [2] |

| Formula Units (Z) | 4 | [2][3] |

| Calculated Density | 1.81 g/cm³ | |

| Measured Density | 1.78 g/cm³ | [4] |

The Disordered Crystal Structure

A defining feature of the (NH₄)₃AlF₆ crystal structure at room temperature is significant orientational disorder of both the anionic and cationic sublattices.[6][7] This is a critical aspect for understanding its physical and chemical properties.

-

Anionic Sublattice ([AlF₆]³⁻): The aluminum atoms occupy the high-symmetry 4a Wyckoff position. However, the surrounding fluorine atoms do not reside in fixed positions. Instead, the [AlF₆]³⁻ octahedra exhibit dynamic reorientation, with the fluorine atoms statistically distributed over multiple crystallographic sites, primarily a combination of the 24e and 96j positions.[3][6][7] This disorder means the F atoms do not form a perfect, static octahedron at any given instant.

-

Cationic Sublattice (NH₄⁺): There are two distinct crystallographic sites for the ammonium cations:

-

One set of ammonium ions occupies the 4b Wyckoff position, surrounded by twelve fluorine atoms. These ions exhibit significant orientational disorder, with the nitrogen atom displaced into the 32f position, allowing for eight equivalent orientations.[6][7]

-

The second set of ammonium ions resides in the 8c Wyckoff position, at the center of a cube formed by neighboring anions. These ions are also tetrahedrally shifted into the 32f position, indicating orientational disorder.[7]

-

This complex disorder is driven by thermal energy and the weak, dynamic hydrogen bonding between the ammonium cations and the fluoride anions.[8]

Caption: Structural disorder in this compound.

Experimental Protocols for Structure Determination

A combination of analytical techniques is required for a complete and accurate determination of the (NH₄)₃AlF₆ crystal structure.

Synthesis of (NH₄)₃AlF₆ Crystals

Single crystals suitable for X-ray diffraction can be prepared via aqueous solution methods. A typical protocol involves:

-

Preparation: Reacting aluminum hydroxide (B78521) [Al(OH)₃] with an aqueous solution of ammonium fluoride (NH₄F).[4]

-

Crystallization: Slowly evaporating the resulting solution at a controlled temperature. Large, well-formed cubic crystals can be grown over several days.[9]

-

Isolation: The crystals are then isolated from the mother liquor, washed with cold water, and dried.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the space group and refining the atomic positions, especially in complex, disordered structures.

-

Crystal Selection and Mounting: A small, high-quality single crystal (typically < 0.5 mm) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer (e.g., Bruker D8 VENTURE) equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).[10] Data is collected at a controlled temperature, often at low temperatures (e.g., 100 K) to reduce thermal motion and potentially resolve some disorder. A series of diffraction frames are collected as the crystal is rotated.

-

Data Reduction: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors like Lorentz-polarization effects and absorption.[10]

-

Structure Solution and Refinement: The structure is solved using direct methods or Patterson methods to find the initial atomic positions.[10] This model is then refined using full-matrix least-squares methods (e.g., using the SHELX software suite) against the experimental data.[10] For (NH₄)₃AlF₆, the refinement must incorporate a sophisticated disorder model, treating the F and N atoms as occupying split sites with partial occupancies.

Powder X-ray Diffraction (PXRD)

PXRD is used for routine phase identification, checking sample purity, and determining lattice parameters.

-

Sample Preparation: A finely ground powder of (NH₄)₃AlF₆ is packed into a sample holder.

-

Data Collection: The sample is scanned over a range of 2θ angles using a powder diffractometer.

-

Data Analysis: The resulting diffractogram is compared to standard patterns from databases (e.g., ICDD) for phase identification. For more detailed analysis, Rietveld refinement can be performed. This method fits the entire experimental powder pattern with a calculated profile based on a structural model, allowing for the refinement of lattice parameters, atomic positions, and other structural details.

Neutron Diffraction

Due to the presence of ammonium ions, neutron diffraction is a uniquely powerful tool for elucidating the complete structure.

-

Principle: X-rays scatter from electrons, making it difficult to precisely locate light atoms like hydrogen. Neutrons scatter from atomic nuclei, and their scattering length for hydrogen (or deuterium) is significant, allowing for the accurate determination of N-H bond lengths and the precise orientation of the NH₄⁺ ions.[9][11]

-

Experiment: The experiment is analogous to X-ray diffraction but is performed at a neutron source (either a nuclear reactor or a spallation source).[12] Either a powdered sample or a single crystal can be used.

-

Analysis: The data is refined to precisely locate the hydrogen atoms, providing definitive evidence for the nature of the ammonium ion disorder and the hydrogen bonding network within the crystal.[13]

Caption: A typical experimental workflow for structural analysis.

Conclusion

The crystal structure of this compound ((NH₄)₃AlF₆) is a classic example of a high-symmetry elpasolite-type lattice characterized by extensive orientational disorder. At room temperature, it crystallizes in the cubic Fm3m space group.[2][3] A comprehensive structural analysis reveals that both the [AlF₆]³⁻ octahedra and the two distinct NH₄⁺ cations are dynamically disordered, occupying multiple statistical orientations.[6][7]

A complete understanding of this complex structure requires a multi-technique approach. While single-crystal X-ray diffraction is essential for determining the fundamental framework and modeling the heavy-atom disorder, neutron diffraction is indispensable for accurately locating the hydrogen atoms and fully characterizing the orientation of the ammonium ions.[9][11] The detailed structural knowledge presented herein is fundamental for researchers working with fluoroaluminates and in the broader field of solid-state materials science.

References

- 1. ysxbcn.com [ysxbcn.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound [drugfuture.com]

- 5. This compound | AlF6H12N3 | CID 24565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. rruff.net [rruff.net]

- 10. mdpi.com [mdpi.com]

- 11. old.bnc.hu [old.bnc.hu]

- 12. Diffraction | Neutron Science at ORNL [neutrons.ornl.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Ammonium Hexafluoroaluminate from Aluminum Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of ammonium (B1175870) hexafluoroaluminate from aluminum hydroxide (B78521). The document details the core chemical reaction, experimental protocols, and quantitative data derived from established processes. This guide is intended for professionals in research and development who require a thorough understanding of this chemical manufacturing process.

Introduction

Ammonium hexafluoroaluminate, (NH₄)₃[AlF₆], is a white crystalline solid with significant applications in various industrial processes, including the production of aluminum trifluoride and as a precursor for certain zeolites.[1] The synthesis from aluminum hydroxide is a common and economically viable route. This process typically involves the reaction of aluminum hydroxide with ammonium fluoride (B91410) in an aqueous solution.

The fundamental chemical reaction governing this synthesis is:

Al(OH)₃ + 6 NH₄F → (NH₄)₃[AlF₆] + 3 NH₄OH [1]

This guide will explore the practical aspects of this synthesis, providing detailed experimental procedures and presenting key quantitative data in a structured format to facilitate understanding and replication.

Experimental Protocols

The following protocols are derived from established methodologies for the synthesis of this compound from aluminum hydroxide.

2.1. General Laboratory Scale Synthesis

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Aluminum Hydroxide (Al(OH)₃)

-

Ammonium Fluoride (NH₄F)

-

Deionized Water

-

Reaction Vessel (e.g., glass beaker or flask)

-

Heating and Stirring Apparatus (e.g., magnetic stir plate with heating mantle)

-

Filtration Apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

-

Drying Oven

Procedure:

-

Preparation of Ammonium Fluoride Solution: Prepare an aqueous solution of ammonium fluoride by dissolving the required amount of NH₄F in deionized water.

-

Reaction with Aluminum Hydroxide: While stirring, gradually add aluminum hydroxide powder to the ammonium fluoride solution.

-

Heating and Reaction: Heat the mixture to a specified temperature (e.g., 95°C) and maintain it for a set duration (e.g., 4 hours) with continuous stirring to ensure complete reaction.[2]

-

Cooling and Crystallization: After the reaction period, allow the mixture to cool, which will promote the crystallization of this compound.

-

Filtration: Separate the solid product from the slurry by filtration.

-

Washing: Wash the collected crystals with a small amount of cold deionized water to remove any soluble impurities.

-

Drying: Dry the purified product in an oven at a suitable temperature to remove residual moisture.

2.2. Industrial Production Process Example

A patented process provides a basis for a larger-scale synthesis.[2]

Procedure:

-

An aqueous solution is prepared containing a specific concentration of ammonium fluoride.

-

Commercially available aluminum hydroxide (produced by the Bayer process) is added to the ammonium fluoride solution.[2]

-

The mixture is heated to 95°C and stirred for 4 hours, leading to the formation of an aqueous slurry of this compound.[2]

-

During the reaction, some of the liberated ammonia (B1221849) may be allowed to exit the reaction system.[2]

-

The resulting slurry contains solid this compound, dissolved this compound, unreacted aluminum hydroxide, and free ammonia.[2]

-

The solid product is then separated from the slurry, typically through filtration, followed by washing and drying.

Quantitative Data

The following tables summarize quantitative data from a documented synthesis process.[2]

Table 1: Reactant Quantities and Slurry Composition

| Parameter | Value |

| Volume of Ammonium Fluoride Solution | 1000 ml |

| Concentration of Ammonium Fluoride | 200 g/L |

| Mass of Aluminum Hydroxide Added | 106 g |

| Resulting Slurry Composition | |

| Mass of Solid this compound | 170 g |

| Mass of Dissolved this compound | 6 g |

| Total Mass of this compound | 176 g |

| Unreacted Aluminum Hydroxide | 35 g |

| Free Ammonia | 4 g |

Table 2: Reaction Conditions and Yields

| Parameter | Value |

| Reaction Temperature | 95°C |

| Reaction Time | 4 hours |

| Yield based on F | 90% |

| Yield based on Al | 96% |

Process Visualization

The following diagrams illustrate the chemical reaction pathway and a general experimental workflow for the synthesis of this compound from aluminum hydroxide.

Caption: Chemical reaction pathway for the synthesis of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from aluminum hydroxide is a well-established process. By carefully controlling reaction parameters such as temperature, time, and reactant concentrations, high yields of the desired product can be achieved. The protocols and data presented in this guide offer a solid foundation for researchers and professionals to understand and implement this chemical synthesis. Further optimization may be possible through systematic investigation of reaction kinetics and crystallization conditions.

References

A Technical Guide to the Vibrational Spectroscopy of Ammonium Hexafluoroaluminate

This technical guide provides a detailed overview of the infrared (IR) and Raman spectroscopic data for ammonium (B1175870) hexafluoroaluminate, ((NH₄)₃AlF₆). The information is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of the vibrational properties of this compound. This document collates data from various spectroscopic studies on the constituent ions, ammonium (NH₄⁺) and hexafluoroaluminate (AlF₆³⁻), to provide a complete vibrational analysis.

Introduction to the Vibrational Spectra of Ammonium Hexafluoroaluminate

This compound is an ionic compound composed of ammonium cations (NH₄⁺) and hexafluoroaluminate anions (AlF₆³⁻). Its vibrational spectrum is therefore a composite of the internal vibrational modes of these two polyatomic ions, supplemented by lattice vibrations at lower frequencies. The ammonium ion, with tetrahedral (T_d) symmetry, and the hexafluoroaluminate ion, with octahedral (O_h) symmetry, exhibit characteristic IR and Raman active modes. The number and activity of these modes can be predicted by group theory. In the solid state, the crystal lattice environment can influence these vibrational modes, potentially causing shifts in frequency, splitting of degenerate modes, and the appearance of bands that are formally inactive for the isolated ion.

Spectroscopic Data

The following tables summarize the expected vibrational modes for the ammonium and hexafluoroaluminate ions based on published spectroscopic data for related compounds.

Table 1: Vibrational Modes of the Ammonium (NH₄⁺) Ion

| Vibrational Mode | Wavenumber (cm⁻¹) | IR Activity | Raman Activity | Assignment |

| ν₁ | ~3030 | Inactive | Active | Symmetric N-H Stretch[1] |

| ν₂ | ~1724 | Inactive | Active | Symmetric N-H Bend[1] |

| ν₃ | ~3125 | Active | Active | Asymmetric N-H Stretch[1] |

| ν₄ | ~1408 | Active | Active | Asymmetric N-H Bend[1] |

Table 2: Vibrational Modes of the Hexafluoroaluminate (AlF₆³⁻) Ion

| Vibrational Mode | Wavenumber (cm⁻¹) | IR Activity | Raman Activity | Assignment |

| ν₁ (A₁g) | ~561 | Inactive | Active | Symmetric Al-F Stretch[2] |

| ν₂ (Eg) | ~380 | Inactive | Active | Symmetric Al-F Bend[2] |

| ν₃ (F₁u) | ~396 | Active | Inactive | Asymmetric Al-F Stretch[3] |

| ν₄ (F₁u) | Not Reported | Active | Inactive | Asymmetric Al-F Bend |

| ν₅ (F₂g) | ~325 | Inactive | Active | Asymmetric Al-F Bend[2] |

| ν₆ (F₂u) | Not Reported | Inactive | Inactive | Asymmetric Al-F Bend |

Note: The wavenumbers for the AlF₆³⁻ ion are based on data from Raman spectra of the ion in a molten FLINAK eutectic mixture and in solid cryolite (B1665278) (Na₃AlF₆)[2][3]. The IR-active modes are less commonly reported for AlF₆³⁻; the value for ν₃ is taken from the spectrum of cryolite[3].

Experimental Protocols

The following are detailed methodologies for obtaining the IR and Raman spectra of solid powder samples like this compound.

3.1. Fourier Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of finely ground this compound powder is mixed with 100-200 mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar.

-

The mixture is thoroughly ground to ensure a homogenous distribution of the sample within the KBr matrix.

-

The powdered mixture is then transferred to a pellet die.

-

A hydraulic press is used to apply a pressure of approximately 8-10 tons to the die, forming a transparent or translucent pellet.

-

The KBr pellet is removed from the die and placed in a sample holder in the FT-IR spectrometer.

-

-

Instrumentation and Data Acquisition:

-

A background spectrum of a pure KBr pellet is recorded to subtract the contributions of atmospheric water and carbon dioxide, as well as any impurities in the KBr.

-

The sample pellet is then placed in the beam path, and the sample spectrum is acquired.

-

Spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

-

To improve the signal-to-noise ratio, multiple scans (e.g., 32 or 64) are co-added.

-

3.2. Raman Spectroscopy

-

Sample Preparation:

-

A small amount of the this compound powder is placed on a microscope slide or in a capillary tube.

-

No further sample preparation is typically required for Raman analysis of a solid powder.

-

-

Instrumentation and Data Acquisition:

-

A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm, or 1064 nm) is used. The choice of laser wavelength may depend on the sample's fluorescence properties.

-

The laser is focused onto the sample using a microscope objective.

-

The scattered light is collected in a backscattering geometry.

-

A notch or edge filter is used to remove the intense Rayleigh scattered light.

-

The Raman scattered light is dispersed by a grating and detected by a sensitive detector, such as a CCD camera.

-

Spectra are typically recorded over a Raman shift range of approximately 100 to 3500 cm⁻¹.

-

The acquisition time and number of accumulations are adjusted to obtain a spectrum with an adequate signal-to-noise ratio.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a solid sample like this compound.

Caption: Experimental workflow for the IR and Raman spectroscopic analysis of a solid powder sample.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For more specific applications, it is recommended to consult original research articles and spectroscopic databases.

References

An In-depth Technical Guide to the Thermodynamic Properties of Ammonium Hexafluoroaluminate

For Researchers, Scientists, and Drug Development Professionals

Thermal Decomposition of Ammonium (B1175870) Hexafluoroaluminate

Ammonium hexafluoroaluminate undergoes a multi-step thermal decomposition to yield anhydrous aluminum fluoride (B91410) (AlF₃). This process has been characterized primarily through thermal analysis techniques such as Differential Thermal Analysis (DTA), Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC).[1][2][3] The decomposition proceeds through three distinct endothermic steps, with the formation of intermediate compounds.[1][2][3]

The three-step decomposition can be summarized as follows:

-

(NH₄)₃AlF₆(s) → NH₄AlF₄(s) + 2NH₃(g) + 2HF(g)

-

NH₄AlF₄(s) → AlF₃·0.69NH₄F(s) + 0.31NH₃(g) + 0.31HF(g)

-

AlF₃·0.69NH₄F(s) → AlF₃(s) + 0.69NH₃(g) + 0.69HF(g)

High-purity anhydrous AlF₃ can be obtained by heating this compound at 400 °C for a sufficient duration.[1][2][3]

The thermodynamic parameters for each decomposition step have been determined experimentally. The following tables summarize the key quantitative data.

Table 1: Decomposition Reaction Temperatures of this compound [1][2][4]

| Decomposition Step | Reaction Temperature (°C) |

| 1 | 194.9 |

| 2 | 222.5 |

| 3 | 258.4 |

Table 2: Enthalpy and Entropy Changes for the Decomposition Reactions of this compound [1]

| Decomposition Step | Enthalpy Change (ΔH) (kJ/mol) | Entropy Change (ΔS) (J/(mol·K)) |

| 1 | 185.3 | 395.9 |

| 2 | 34.8 | 70.0 |

| 3 | 81.9 | 154.2 |

Table 3: Gibbs Free Energy of Formation for Species Involved in the Decomposition at Reaction Temperatures [1]

| Substance | Temperature (°C) | Gibbs Free Energy of Formation (ΔG_f) (kJ/mol) |

| (NH₄)₃AlF₆ | 194.9 | -2427.5 |

| NH₄AlF₄ | 222.5 | -1630.9 |

| AlF₃·0.69NH₄F | 258.4 | -1863.4 |

| AlF₃ | 194.9 | -1320.6 |

| AlF₃ | 222.5 | -1310.8 |

| AlF₃ | 258.4 | -1299.1 |

| NH₃ | 194.9 | -3.4 |

| NH₃ | 222.5 | 3.3 |

| NH₃ | 258.4 | 11.1 |

| HF | 194.9 | -278.4 |

| HF | 222.5 | -279.1 |

| HF | 258.4 | -279.9 |

Note: The Gibbs free energy of formation for (NH₄)₃AlF₆, NH₄AlF₄, and AlF₃·0.69NH₄F were calculated based on the assumption that the decomposition reactions are at equilibrium (ΔG = 0) at the specified reaction temperatures.[1]

Experimental Protocols

The thermodynamic data presented above were primarily obtained through thermal analysis techniques. The following sections detail the methodologies employed in these experiments.

The DTA-TGA experiments are conducted to determine the reaction temperatures and mass loss associated with the decomposition steps.

-

Instrument: A simultaneous thermal analyzer (e.g., TA Instruments SDT 2960) is used.

-

Sample Preparation: Approximately 10 mg of the this compound sample is placed in a platinum crucible.

-

Reference Material: Calcined α-Al₂O₃ is used as the reference material.

-

Experimental Conditions:

-

Atmosphere: The experiment is carried out under an inert argon shield with a controlled flow rate (e.g., 20 mL/min).

-

Heating Rate: The sample is heated at a constant rate. To study the kinetics and resolve the decomposition steps, various heating rates such as 1, 2, 5, and 10 °C/min are employed.[1]

-

-

Data Analysis: The DTA curve shows endothermic peaks corresponding to each decomposition step, and the TGA curve provides the corresponding mass loss. The onset temperature of the peaks in the DTA or the derivative thermogravimetry (DTG) curve is taken as the starting temperature of the reaction.[1]

DSC is used to determine the enthalpy changes (ΔH) of the decomposition reactions.

-

Instrument: A differential scanning calorimeter is used.

-

Calibration: The instrument is calibrated using standard materials with known melting points and enthalpies of fusion, such as metallic tin (Sn) and silver nitrate (B79036) (AgNO₃).[1]

-

Sample Preparation: A precisely weighed sample of this compound (mass similar to that used in calibration) is placed in a suitable crucible.

-

Experimental Conditions:

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically argon.

-

Heating Rate: A constant heating rate, for instance, 5 °C/min, is applied.[1]

-

-

Data Analysis: The enthalpy change for each decomposition reaction is calculated from the area of the corresponding peak in the DSC curve. The relationship used is ΔH = K * A, where A is the peak area and K is a calibration constant determined from the standard materials.[1]

Visualizations

The following diagram illustrates the sequential three-step decomposition of this compound to anhydrous aluminum fluoride.

The diagram below outlines the experimental workflow for determining the thermodynamic properties of this compound decomposition.

References

Methodological & Application

Application Notes and Protocols for Zeolite Synthesis Utilizing Fluoroaluminate Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeolites are crystalline aluminosilicates with well-defined microporous structures that have found extensive applications in catalysis, ion exchange, and adsorption. The synthesis of zeolites with specific properties is a subject of ongoing research. While traditional hydrothermal synthesis often employs hydroxide (B78521) as a mineralizing agent, the use of fluoride (B91410) ions has emerged as a powerful route for preparing high-silica zeolites with fewer defects. This document provides an overview and a generalized protocol for the synthesis of zeolites using fluoride-containing precursors, with a focus on the potential application of ammonium (B1175870) hexafluoroaluminate.

Note on Ammonium Hexafluoroaluminate: Extensive literature review did not yield specific, established protocols for the use of this compound ((NH₄)₃AlF₆) as a direct precursor in zeolite synthesis. The information presented herein is based on the well-documented principles of zeolite synthesis in fluoride media, utilizing precursors such as ammonium fluoride (NH₄F). The provided protocol is a generalized and hypothetical adaptation for researchers interested in exploring this compound as a novel precursor.

The Role of Fluoride in Zeolite Synthesis

The use of fluoride as a mineralizing agent in zeolite synthesis offers several advantages over the conventional hydroxide route, particularly for high-silica zeolites.[1][2][3] Fluoride ions are believed to play a structure-directing role, favoring the formation of specific zeolite frameworks.[3][4] Synthesis in a fluoride medium can lead to zeolites with a lower concentration of connectivity defects, resulting in more hydrophobic materials.[3] The fluoride route has been successfully employed for the synthesis of various zeolites, including high-silica AEI and Beta zeolites.[5][6]

Generalized Experimental Protocol for Zeolite Synthesis in Fluoride Media

This protocol describes a general procedure for the hydrothermal synthesis of zeolites using a fluoride source. This can be adapted for the exploratory use of this compound as a combined aluminum and fluoride source.

1. Preparation of the Synthesis Gel:

-

Silicon Source: Tetraethyl orthosilicate (B98303) (TEOS), fumed silica (B1680970), or sodium silicate (B1173343).

-

Aluminum Source: Sodium aluminate, aluminum hydroxide, or, hypothetically, This compound .

-

Fluoride Source: Hydrofluoric acid (HF), ammonium fluoride (NH₄F), or, hypothetically, This compound .

-

Structure-Directing Agent (SDA): Organic cations such as tetraalkylammonium hydroxides (e.g., tetraethylammonium (B1195904) hydroxide, TEAOH).

-

Solvent: Deionized water.

The molar composition of the synthesis gel is a critical parameter that determines the type of zeolite formed. A typical molar ratio for high-silica zeolite synthesis in fluoride media is:

x SiO₂ : y Al₂O₃ : z SDA : w F : v H₂O

where x, y, z, w, and v are varied to target a specific zeolite framework.

2. Hydrothermal Synthesis:

-

The synthesis gel is stirred until homogeneous and then transferred to a Teflon-lined stainless-steel autoclave.

-

The autoclave is heated to a specific temperature (typically 135-175°C) and maintained for a period of several days to weeks to allow for crystallization.

-

The autoclave is then cooled to room temperature.

3. Product Recovery and Characterization:

-

The solid product is recovered by filtration or centrifugation, washed thoroughly with deionized water, and dried (typically at 100-120°C).

-

To remove the occluded SDA, the as-synthesized zeolite is calcined in air at a high temperature (e.g., 550°C).

-

The final product is characterized using techniques such as X-ray diffraction (XRD) to confirm the zeolite phase, scanning electron microscopy (SEM) to observe crystal morphology, and nitrogen adsorption-desorption to determine surface area and porosity.

Hypothetical Experimental Workflow for Zeolite Synthesis Using this compound

The following diagram illustrates a hypothetical workflow for the synthesis of a zeolite using this compound as the aluminum and fluoride source.

Quantitative Data from Fluoride-Mediated Zeolite Synthesis

The following table summarizes typical synthesis parameters for zeolites prepared in a fluoride medium, as derived from existing literature. Note that these are examples and not specific to the use of this compound.

| Zeolite Type | Si/Al Ratio | SDA | Fluoride Source | Temperature (°C) | Time (days) |

| High-Silica AEI | 13-20 | Tetraethylphosphonium (TEP) | NH₄F or NaF | Not Specified | Not Specified |

| Beta | 10 - ∞ | Tetraethylammonium (TEA⁺) | HF | 140-175 | 7-28 |

Signaling Pathways and Logical Relationships

The synthesis of zeolites is a complex process involving the self-assembly of aluminate and silicate species around a structure-directing agent. The following diagram illustrates the conceptual relationship between the precursors and the final zeolite product in a fluoride-mediated synthesis.

Conclusion

References

- 1. New insights into fluoride's role in MFI zeolites: unveiling the link between location and synthesis conditions - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Studies on the role of fluoride ion vs reaction concentration in zeolite synthesis. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. The role of structural defects in the fluoride-mediated synthesis of aluminosilicate zeolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis in fluoride media and characterisation of aluminosilicate zeolite beta | Semantic Scholar [semanticscholar.org]

- 6. Synthesis of high-silica AEI zeolites with enhanced thermal stability by hydrothermal conversion of FAU zeolites, and their activity in the selective catalytic reduction of NOx with NH3 - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Use of Ammonium Hexafluoroaluminate ((NH₄)₃AlF₆) in the Synthesis of Advanced Ceramics

Introduction

Ammonium (B1175870) hexafluoroaluminate, (NH₄)₃AlF₆, is a versatile inorganic compound that serves as a valuable precursor and processing additive in the synthesis of advanced ceramics. Its primary utility stems from its thermal decomposition characteristics, which yield highly pure, anhydrous aluminum fluoride (B91410) (AlF₃). This intermediate is a key component in various synthesis routes for non-oxide ceramics, such as aluminum nitride (AlN). Additionally, the release of fluoride species during heating allows (NH₄)₃AlF₆ to act as an effective fluxing agent, promoting densification and purification during the sintering of ceramics like alumina (B75360) (Al₂O₃) and aluminum nitride.

These notes provide detailed protocols and data for researchers and scientists on the application of (NH₄)₃AlF₆ in two key areas: as a precursor for the synthesis of aluminum nitride powder and as a sintering additive for the densification of advanced ceramics.

Application Note 1: (NH₄)₃AlF₆ as a Precursor in the Fluoride-Based Synthesis of Aluminum Nitride (AlN) Powder

Ammonium hexafluoroaluminate is an effective precursor for producing high-purity aluminum fluoride (AlF₃), which can then be nitrided to form aluminum nitride (AlN), a ceramic with high thermal conductivity and electrical resistivity. The thermal decomposition of (NH₄)₃AlF₆ occurs in multiple steps at relatively low temperatures, making it an attractive starting material.[1][2] While direct synthesis of AlN from (NH₄)₃AlF₆ is not widely documented, its decomposition product, AlF₃, is a key intermediate. Furthermore, related ammonium halides like NH₄Cl and NH₄F have been shown to significantly lower the synthesis temperature of AlN and control particle size, suggesting a similar role for the fluoride species derived from (NH₄)₃AlF₆.[3][4][5]

Logical Relationship: Thermal Decomposition Pathway

The thermal decomposition of (NH₄)₃AlF₆ proceeds through a series of reactions to yield anhydrous AlF₃. This process is critical as it provides the reactive fluoride intermediate for subsequent ceramic synthesis.

Caption: Stepwise thermal decomposition of (NH₄)₃AlF₆ to anhydrous AlF₃.

Experimental Protocol: Synthesis of AlN Powder via a Fluoride Intermediate

This protocol describes a two-stage process. The first stage is the synthesis of anhydrous AlF₃ from (NH₄)₃AlF₆. The second stage outlines the subsequent nitridation of an aluminum source in the presence of a fluoride environment, analogous to methods using related ammonium halides which promote lower temperature nitridation.[5][6]

Materials:

-

This compound ((NH₄)₃AlF₆)

-

High-purity Aluminum Powder (<10 µm)

-

Ammonia (B1221849) (NH₃) gas (99.99% purity)

-

Argon (Ar) or Nitrogen (N₂) gas (99.999% purity)

Equipment:

-

Tube furnace with gas flow control

-

Graphite (B72142) or Boron Nitride crucible

-

Ball mill

-

Schlenk line or glove box for handling air-sensitive materials

Protocol Steps:

Caption: Experimental workflow for the synthesis of AlN powder.

-

Stage 1: Synthesis of Anhydrous AlF₃

-

Place 20-40 g of (NH₄)₃AlF₆ powder into a graphite crucible.[1]

-

Position the crucible in the center of a tube furnace.

-

Purge the furnace tube with high-purity argon gas for 30 minutes.

-

While maintaining a steady Ar flow, heat the furnace to 400°C at a rate of 5-10°C/min.[1]

-

Hold the temperature at 400°C for 3 hours to ensure complete decomposition of (NH₄)₃AlF₆ to AlF₃.[1][2]

-

Turn off the furnace and allow it to cool to room temperature under the argon atmosphere.

-

The remaining white powder is high-purity, anhydrous AlF₃.

-

-

Stage 2: Synthesis of AlN Powder (Molten Fluoride Salt Method)

-

Transfer the synthesized AlF₃ and an equimolar amount of a eutectic fluoride salt mixture (e.g., LiF-KF) into a boron nitride crucible inside an argon-filled glovebox. This mixture acts as a molten solvent.[7]

-

Add high-purity aluminum powder to the crucible. The molten fluoride will dissolve the native oxide layer on the aluminum particles.[7]

-

Place the crucible in the tube furnace and heat to the reaction temperature (e.g., 900-1100°C) under an argon atmosphere.[7]

-

Once the target temperature is reached, switch the gas flow from argon to high-purity ammonia (NH₃). The flow rate should be carefully controlled.

-

Hold at the reaction temperature for 1-3 hours to allow for complete nitridation.[7]

-

Switch the gas flow back to argon and cool the furnace to room temperature.

-

The resulting product is a mixture of AlN powder and the fluoride salt. Wash the product repeatedly with deionized water to dissolve the salt, followed by filtration and drying in a vacuum oven at 80-100°C.

-

Quantitative Data

The following table summarizes key parameters from studies on the thermal decomposition of (NH₄)₃AlF₆ and the synthesis of AlN using related ammonium halide additives.

| Parameter | Value | Ceramic System | Role of (NH₄)₃AlF₆ | Reference |

| Decomposition Stage 1 | 194.9 °C | AlF₃ Synthesis | Precursor | [1][2] |

| Decomposition Stage 2 | 222.5 °C | AlF₃ Synthesis | Precursor | [1][2] |

| Decomposition Stage 3 | 258.4 °C | AlF₃ Synthesis | Precursor | [1][2] |

| Optimal AlF₃ Synthesis | 400 °C for 3 h | AlF₃ Synthesis | Precursor | [1][2] |

| AlN Formation Temp. | Starts at 600 °C | AlN Synthesis | Additive (Analogue: NH₄Cl) | [5][6] |

| Complete Nitridation | 1000 °C for 1 h | AlN Synthesis | Additive (Analogue: 70 wt% NH₄Cl) | [5][6] |

| Particle Size Control | 1.3 µm (vs. 1.7 µm) | AlN Synthesis | Additive (Analogue: 3 mass% NH₄F) | [3] |

Application Note 2: (NH₄)₃AlF₆ as a Flux Agent and Sintering Additive

(NH₄)₃AlF₆ and its decomposition products can act as effective fluxing agents during the sintering of advanced ceramics like alumina (Al₂O₃) and aluminum nitride (AlN). The fluoride species can react with surface oxides (e.g., Al₂O₃ on AlN particles), forming low-melting-point phases or volatile compounds that clean the particle surfaces. This process enhances diffusion, promotes the formation of sinter necks, and allows for densification at lower temperatures. A study using NH₄F as an additive for AlN ceramics demonstrated its effectiveness in removing oxygen impurities and improving grain structure.[8]

Logical Relationship: Mechanism of Flux-Assisted Sintering

The use of (NH₄)₃AlF₆ as a sintering additive involves its decomposition and subsequent reaction with surface impurities, leading to enhanced densification.

Caption: Logical flow of flux-assisted sintering using (NH₄)₃AlF₆.

Experimental Protocol: Sintering of AlN with (NH₄)₃AlF₆ Additive

This protocol is based on the established benefits of fluoride additives for purifying and densifying AlN ceramics.[8]

Materials:

-

High-purity AlN powder (<1 µm)

-

This compound ((NH₄)₃AlF₆) powder

-

Binder (e.g., polyvinyl alcohol - PVA)

-

Solvent (e.g., deionized water)

Equipment:

-

Planetary ball mill with Si₃N₄ or AlN milling media

-

Hydraulic press for pelletizing

-

High-temperature furnace with controlled atmosphere (N₂)

Protocol Steps:

-

Mixing and Milling:

-

Weigh the desired amount of AlN powder and (NH₄)₃AlF₆ additive (e.g., 0.5 - 2.0 wt%).

-

Add a binder solution (e.g., 3 wt% PVA in water).

-

Place the mixture in a planetary ball mill with appropriate milling media.

-

Mill for 4-8 hours to ensure homogeneous mixing.

-

Dry the milled slurry in an oven at 60-80°C to obtain a granulated powder.

-

-

Green Body Formation:

-

Sieve the granulated powder to break up agglomerates.

-

Press the powder in a steel die at 100-200 MPa to form green pellets (e.g., 10 mm diameter).

-

-

Sintering:

-

Place the green pellets in a boron nitride crucible.

-

Position the crucible in a high-temperature furnace.

-

Heat the furnace to 600°C in a flowing nitrogen (N₂) atmosphere and hold for 1 hour for binder burnout.

-

Increase the temperature to the sintering temperature (e.g., 1600-1800°C) at a rate of 5°C/min.

-

Hold at the peak temperature for 2-4 hours.

-

Cool the furnace to room temperature.

-

-

Characterization:

-

Measure the bulk density of the sintered pellets using the Archimedes method.

-

Analyze the microstructure (grain size, porosity) using Scanning Electron Microscopy (SEM).

-

Determine the phase composition using X-ray Diffraction (XRD).

-

Measure mechanical properties such as Vickers hardness and fracture toughness.

-

Quantitative Data

The following table presents data on the effect of a related fluoride additive, NH₄F, on the purification and properties of AlN ceramics, which provides a strong indication of the expected effects of (NH₄)₃AlF₆.[8]

| Additive (NH₄F) Molar Ratio to Oxygen (NH₄F/O) | Oxygen Content (wt%) | Nitrogen Content (wt%) | Resulting Phases | Microstructure | Reference |

| 0 (No Additive) | >1.0 | <33.0 | AlN, Al-O-N phases | N/A | [8] |

| 0.8 | 0.55 | 33.7 | Pure AlN | Hexagonal grains, clean triple junctions | [8] |

It is demonstrated that an adequate amount of the fluoride additive effectively removes oxygen impurities, preventing the formation of detrimental secondary Al-O-N phases and leading to a cleaner, more desirable microstructure.[8] This purification is crucial for achieving high thermal conductivity in AlN ceramics.

References

- 1. ceramics.org [ceramics.org]

- 2. researchgate.net [researchgate.net]

- 3. Original paper(Vol.54 No.6 pp.574) [jsms.jp]

- 4. researchgate.net [researchgate.net]

- 5. Low-Temperature Synthesis of Aluminum Nitride by Addition of Ammonium Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Production of aluminum nitride from aluminum metal using molten fluoride | Journal of Materials Research | Cambridge Core [cambridge.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Ammonium Hexafluoroaluminate as a Fluorinating Agent in Solid-State Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ammonium (B1175870) hexafluoroaluminate ((NH₄)₃AlF₆) as a fluorinating agent in solid-state reactions. The primary and most well-documented application is the thermal decomposition of ammonium hexafluoroaluminate to produce high-purity, anhydrous aluminum fluoride (B91410) (AlF₃). Additionally, its role in the synthesis of complex ceramics is discussed, highlighting its function as a reactant that facilitates the formation of new crystalline phases through solid-state transformations.

Application Note 1: Synthesis of Anhydrous Aluminum Fluoride

This compound serves as an excellent precursor for the synthesis of anhydrous aluminum fluoride via thermal decomposition. This method is advantageous as it avoids the aqueous routes that can lead to hydrated forms of AlF₃, which are difficult to dehydrate without forming aluminum oxide impurities. The solid-state decomposition of (NH₄)₃AlF₆ proceeds through a multi-step pathway, releasing ammonia (B1221849) and hydrogen fluoride gas, and yielding a high-purity aluminum fluoride product.

Thermal Decomposition Data

The thermal decomposition of this compound has been studied using techniques such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The process involves a three-step decomposition to yield the final AlF₃ product.[1]